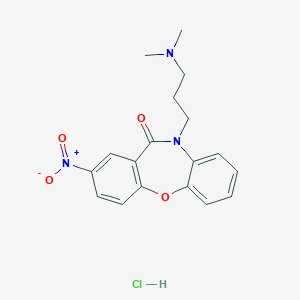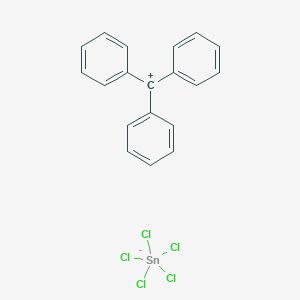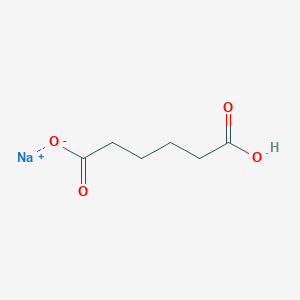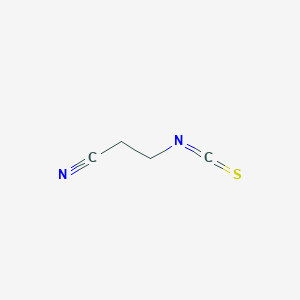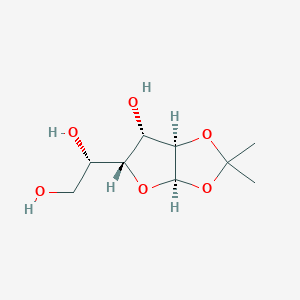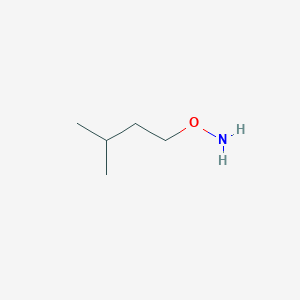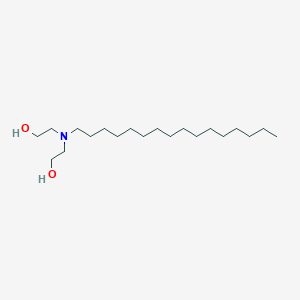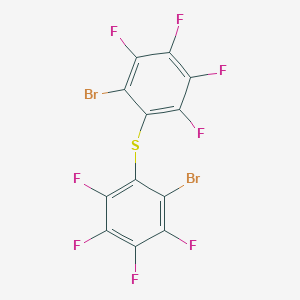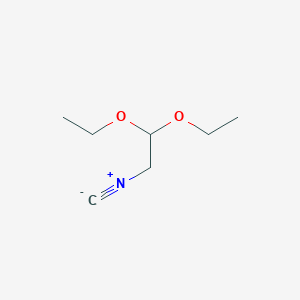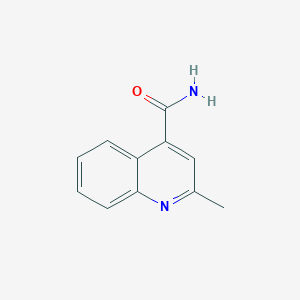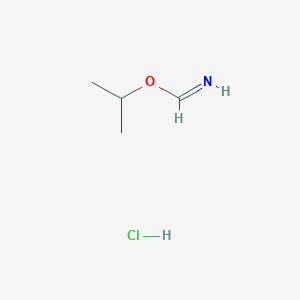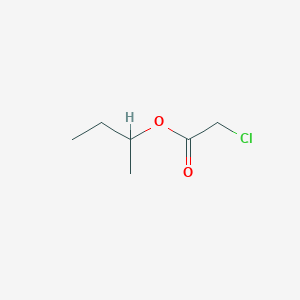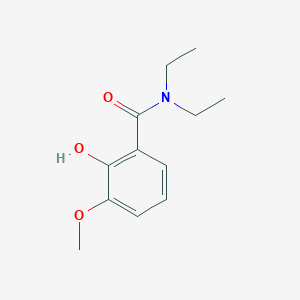
N,N-Diethyl-2-hydroxy-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DEET is a colorless, oily liquid with a faint odor that is used as an insect repellent. It was first developed by the US Army in the 1940s and has since become one of the most widely used insect repellents in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is used in a variety of products, including sprays, lotions, and wipes, and is available in concentrations ranging from 5% to 100%.
作用机制
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human odors. DEET may also interfere with the insect's ability to detect carbon dioxide, which is another cue that insects use to locate their hosts.
生化和生理效应
DEET has been shown to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the activity of certain enzymes and to disrupt the insect's nervous system. DEET has also been shown to affect the insect's feeding behavior and to reduce the number of eggs that female mosquitoes lay.
实验室实验的优点和局限性
DEET is widely used in laboratory experiments because of its effectiveness as an insect repellent. However, there are some limitations to its use. DEET can be toxic to some laboratory animals, and care must be taken to ensure that it is used safely. Additionally, DEET can interfere with the activity of some enzymes, which can complicate certain types of experiments.
未来方向
There are a number of future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of DEET's mechanism of action and its effects on the insect nervous system. Finally, there is a need for further research on the safety of DEET and its potential effects on human health.
合成方法
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride to form N,N-diethyl-3-methylbenzamide. This is then reacted with hydroxylamine hydrochloride to form N,N-diethyl-2-hydroxy-3-methoxybenzamide, which is DEET.
科学研究应用
DEET has been extensively studied for its effectiveness as an insect repellent. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. DEET has also been studied for its safety and potential toxicity. Studies have shown that DEET is safe when used as directed and that it does not pose a significant risk to human health.
属性
CAS 编号 |
19351-20-3 |
|---|---|
产品名称 |
N,N-Diethyl-2-hydroxy-3-methoxybenzamide |
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-7-6-8-10(16-3)11(9)14/h6-8,14H,4-5H2,1-3H3 |
InChI 键 |
UNKOWBNGINEEOQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
规范 SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
其他 CAS 编号 |
19351-20-3 |
同义词 |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



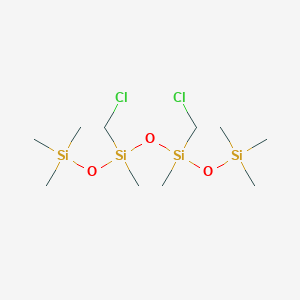
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
